Alprenolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.88e-01 g/L

Synonyms

Canonical SMILES

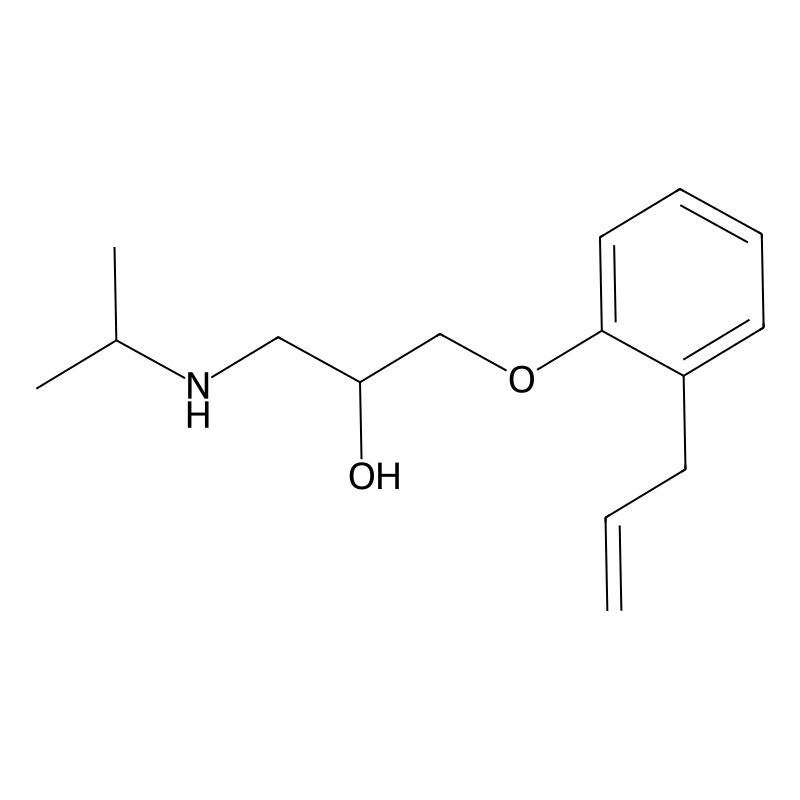

Alprenolol is a non-selective beta-adrenergic antagonist primarily used in the treatment of hypertension, angina pectoris, and certain types of arrhythmias. Its chemical formula is , with a molecular weight of approximately 249.35 g/mol. The compound is known for its ability to block beta-1 adrenergic receptors in the heart, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine, which results in decreased heart rate and blood pressure . Alprenolol is also recognized for its antagonistic effects on 5-HT1A and 5-HT1B receptors, contributing to its diverse pharmacological profile .

Alprenolol undergoes various metabolic transformations in the body, primarily in the liver. One of its significant metabolic pathways involves the formation of 4-hydroxyalprenolol, an active metabolite that retains beta-blocking activity . The compound's interactions with biological systems can be summarized as follows:

- Beta-adrenergic receptor binding: Alprenolol binds to both beta-1 and beta-2 adrenergic receptors, leading to a reduction in heart rate and contractility.

- Inhibition of renin release: By blocking beta-2 receptors in the juxtaglomerular apparatus, alprenolol decreases renin production, which subsequently lowers angiotensin II and aldosterone levels, further contributing to its antihypertensive effects .

Alprenolol can be synthesized through several chemical pathways. A common method involves:

- Formation of the phenoxyalkylamine structure: This is achieved through nucleophilic substitution reactions involving phenolic compounds and alkyl halides.

- Allylation: The introduction of the allyl group onto the phenoxy moiety typically involves a reaction with allyl halides under basic conditions.

- Final modifications: The final steps often include resolution processes to obtain the desired stereoisomer, as alprenolol exists as a racemic mixture .

The synthesis can be represented by the following simplified reaction scheme:

textPhenolic compound + Alkyl halide → PhenoxyalkylaminePhenoxyalkylamine + Allyl halide → Alprenolol

Alprenolol has been utilized in various clinical settings:

- Hypertension management: It effectively lowers blood pressure by reducing cardiac output and inhibiting renin release.

- Treatment of angina pectoris: By decreasing myocardial oxygen demand, it alleviates symptoms associated with angina.

- Control of arrhythmias: Alprenolol is used to manage ventricular tachycardias and atrial fibrillation due to its antiarrhythmic properties .

While it was once widely prescribed, it is no longer marketed by AstraZeneca but may still be available through generic formulations.

Studies have shown that alprenolol interacts with various pharmacological agents:

- Non-steroidal anti-inflammatory drugs (NSAIDs) can reduce the antihypertensive effect of alprenolol due to their impact on renal function and fluid retention.

- Calcium channel blockers may have additive effects when used concurrently with alprenolol, enhancing their efficacy in managing hypertension and arrhythmias .

- Other antihypertensives: When combined with other antihypertensive medications, careful monitoring is necessary to avoid excessive hypotension.

Alprenolol shares structural similarities with several other beta-blockers. Below is a comparison highlighting its uniqueness among similar compounds:

| Compound | Selectivity | Unique Features |

|---|---|---|

| Propranolol | Non-selective | First non-selective beta-blocker; also affects mood |

| Metoprolol | Beta-1 selective | More cardioselective; fewer side effects on lungs |

| Atenolol | Beta-1 selective | Renally excreted; less lipid solubility |

| Carvedilol | Non-selective | Also blocks alpha-1 receptors; antioxidant properties |

| Bisoprolol | Beta-1 selective | Long half-life; more potent than atenolol |

Alprenolol's non-selective nature allows it to block both beta-1 and beta-2 receptors effectively, making it versatile but also potentially leading to side effects related to bronchoconstriction in sensitive individuals .

Receptor Binding Mechanisms

Alprenolol demonstrates high-affinity binding to beta-adrenergic receptors through specific molecular interactions within the transmembrane domains of these receptors [1]. The binding kinetics of alprenolol to beta-adrenergic receptors are characterized by rapid association and dissociation rates, with half-life values for binding of less than 30 seconds and dissociation half-life values of less than 15 seconds at physiological temperatures [2] [3].

The binding mechanism involves stereospecific interactions, with the (-)-enantiomer of alprenolol demonstrating at least two orders of magnitude greater potency than the (+)-enantiomer in competing for beta-adrenergic receptor binding sites [2]. The dissociation constant (KD) of (-)-alprenolol for beta-adrenergic receptors ranges from 7-11 nanomolar as determined by direct binding studies and competitive inhibition assays [2] [3].

Molecular dynamics simulations have revealed that alprenolol follows a specific binding pathway to the beta-2 adrenergic receptor [4]. The compound enters the receptor through the extracellular vestibule formed by extracellular loops 2 and 3, subsequently passing through the crevice between extracellular loop 2 and transmembrane helices 5, 6, and 7 to reach the binding pocket [4]. During this process, alprenolol encounters two major energetic barriers: the first occurs during association with the extracellular vestibule, and the second during passage from the vestibule into the binding pocket [4].

The binding pocket interactions involve critical amino acid residues, with the alprenolol hydrophobic group forming contacts with hydrophobic surfaces of residues such as Tyrosine308, Phenylalanine193, Alanine200, Histidine296, and Valine297 [4]. The alprenolol ammonium group forms salt bridge interactions with Aspartate300 in the extracellular loop 3 [4].

Beta-Adrenergic Receptor Selectivity Profiles

Alprenolol exhibits non-selective beta-adrenergic receptor antagonism, binding to both beta-1 and beta-2 adrenergic receptor subtypes [1] [5]. The compound demonstrates limited selectivity between beta-1 and beta-2 adrenergic receptors, consistent with its classification as a non-selective beta-adrenergic antagonist [6] [7].

Binding affinity studies have established that alprenolol has an Inhibitory Concentration 50 (IC50) value of 4.88 nanomolar at the beta-1 adrenergic receptor [8]. The receptor binding profile indicates that alprenolol interacts with multiple beta-adrenergic receptor subtypes, including beta-1, beta-2, and beta-3 receptors [1].

The selectivity profile of alprenolol differs significantly from more modern selective beta-1 antagonists such as bisoprolol, which demonstrates 14-fold selectivity for beta-1 over beta-2 receptors [6] [7]. In contrast, alprenolol shows poor selectivity between beta-1 and beta-2 receptor subtypes, making it representative of the non-selective beta-adrenergic antagonist class [6].

Comparative analysis with other beta-adrenergic antagonists reveals that alprenolol falls within the category of compounds that demonstrate similar affinity for both beta-1 and beta-2 receptors [6]. This non-selective binding pattern contributes to its broad spectrum of pharmacological effects across different beta-adrenergic receptor subtypes [1] [5].

| Receptor Subtype | Binding Affinity | Selectivity Ratio |

|---|---|---|

| Beta-1 Adrenergic | IC50: 4.88 nM | Non-selective |

| Beta-2 Adrenergic | High affinity | Non-selective |

| Beta-3 Adrenergic | Moderate affinity | Non-selective |

5-Hydroxytryptamine 1A Receptor Antagonism Properties

Alprenolol demonstrates significant antagonist activity at 5-hydroxytryptamine 1A receptors, representing a dual pharmacological profile that extends beyond its beta-adrenergic receptor interactions [1] [9] [10]. The compound exhibits high affinity for 5-hydroxytryptamine 1A receptors with binding affinity values approaching 100 nanomolar [10].

The 5-hydroxytryptamine 1A receptor antagonism of alprenolol has been demonstrated through various experimental paradigms [9] [11]. In studies examining drug-induced hypothermia mediated by 5-hydroxytryptamine 1A receptor activation, alprenolol effectively blocked the hypothermic responses, confirming its antagonist properties at these receptors [11].

Stereoselective binding studies have revealed that both enantiomers of alprenolol interact with 5-hydroxytryptamine 1A receptors, though with differential affinities [12]. The interaction involves specific amino acid residues within the receptor binding site, particularly Asparagine386, which acts as a chiral discriminator for aryloxypropanolamine compounds including alprenolol [12].

The dual receptor profile of alprenolol, encompassing both beta-adrenergic and 5-hydroxytryptamine 1A receptor antagonism, contributes to its complex pharmacological effects [9] [10]. This property distinguishes alprenolol from selective beta-adrenergic antagonists that lack significant interaction with serotonin receptor subtypes [11].

Research has shown that alprenolol potentiates certain neurochemical effects through its 5-hydroxytryptamine 1A receptor antagonism, particularly in experimental models examining neurotransmitter interactions [9]. The compound's ability to block 5-hydroxytryptamine 1A receptors occurs at concentrations that are clinically relevant for its beta-adrenergic blocking effects [10] [13].

| 5-HT1A Receptor Parameter | Alprenolol Value |

|---|---|

| Binding Affinity | ~100 nM |

| Receptor Selectivity | 5-HT1A antagonist |

| Stereoselectivity | Both enantiomers active |

Intrinsic Sympathomimetic Activity Mechanisms

Alprenolol possesses intrinsic sympathomimetic activity, classifying it as a partial agonist at beta-adrenergic receptors [14] [15] [16]. This property allows the compound to simultaneously stimulate beta-adrenergic receptors while opposing the effects of endogenous catecholamines in a competitive manner [14].

The intrinsic sympathomimetic activity of alprenolol results in submaximal receptor activation when bound to beta-adrenergic receptors at maximal occupancy [14]. This partial agonist behavior produces physiological effects that are distinct from full beta-adrenergic antagonists, particularly regarding baseline cardiovascular parameters [17] [16].

Hemodynamic studies have demonstrated that alprenolol's intrinsic sympathomimetic activity influences vascular resistance patterns [16]. The compound produces less reduction in cardiac output and heart rate compared to beta-adrenergic antagonists lacking intrinsic sympathomimetic activity [14] [17]. The degree of intrinsic sympathomimetic activity correlates inversely with the magnitude of hemodynamic changes observed during acute administration [16].

Research has established that alprenolol demonstrates blood pressure lowering effects through its partial agonist properties [15]. In controlled studies, alprenolol contributed to systolic blood pressure reductions of approximately 8 millimeters of mercury and diastolic pressure reductions of 4 millimeters of mercury [15].

The intrinsic sympathomimetic activity mechanisms of alprenolol involve differential effects on peripheral vascular resistance compared to full antagonists [16]. Beta-adrenergic antagonists with intrinsic sympathomimetic activity, including alprenolol, typically produce lower peripheral resistance values at any given level of cardiac output [16]. This property results from the partial agonist effects maintaining some degree of beta-adrenergic receptor stimulation [14] [17].

The molecular basis of intrinsic sympathomimetic activity involves the compound's ability to induce conformational changes in beta-adrenergic receptors that are intermediate between the fully inactive and fully active receptor states [14]. This results in partial activation of the adenylyl cyclase-cyclic adenosine monophosphate signaling pathway [14].

| ISA Parameter | Alprenolol Effect |

|---|---|

| Maximal Response | Submaximal activation |

| Heart Rate Effect | Reduced bradycardia |

| Cardiac Output | Less reduction vs full antagonists |

| Vascular Resistance | Lower than full antagonists |

| Blood Pressure Reduction | 8/4 mmHg (systolic/diastolic) |

Classical Antagonist Activity

The primary mechanism of alprenolol involves competitive inhibition of G-protein coupled receptor signaling through direct binding to the orthosteric site of beta-adrenergic receptors [1]. This binding prevents the coupling of stimulatory G-proteins (Gs) to the receptor, thereby blocking the classical adenylyl cyclase-cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA) signaling cascade [3] [4]. Studies using radioligand binding techniques with [³H]-alprenolol have demonstrated that this interaction exhibits marked stereospecificity, with the (-)-stereoisomer being at least two orders of magnitude more potent than the (+)-stereoisomer [5] [6].

Novel Beta-Arrestin Mediated Signaling

Remarkably, alprenolol exhibits dual signaling properties that extend beyond classical G-protein antagonism [2] [7]. Recent investigations have revealed that alprenolol, along with carvedilol, represents a unique class of beta-blockers capable of stimulating beta-arrestin-mediated signaling pathways while simultaneously blocking G-protein activation [2] [8]. This dual functionality requires G-protein coupled receptor kinase (GRK) phosphorylation of the beta-1 adrenergic receptor at consensus sites, followed by beta-arrestin recruitment to the ligand-occupied receptor [2] [7].

Receptor Subtype Specificity

The G-protein coupled receptor interactions of alprenolol demonstrate differential effects across receptor subtypes [1] [9]. While traditionally classified as non-selective, binding studies in intact cells have revealed that alprenolol shows 7.2-fold selectivity for beta-2 adrenergic receptors over beta-1 receptors [10]. Additionally, alprenolol functions as an antagonist of serotonin receptor subtypes 5-HT1A and 5-HT1B, expanding its pharmacological profile beyond adrenergic systems [1] [11].

| Receptor Subtype | Dissociation Constant (Kd) nM | Binding Affinity | Selectivity | Clinical Relevance |

|---|---|---|---|---|

| Beta-1 Adrenergic | 7-11 | High | Non-selective | Primary cardiac target |

| Beta-2 Adrenergic | 7-11 | High | Non-selective | Primary cardiac target |

| Beta-3 Adrenergic | Not specified | Moderate | Lower affinity | Metabolic effects |

| 5-HT1A | Not specified | Moderate | Antagonist | CNS effects |

| 5-HT1B | Not specified | Moderate | Antagonist | CNS effects |

Second Messenger System Modulation

Alprenolol exerts multifaceted effects on cellular second messenger systems through both inhibitory and stimulatory mechanisms [2] [12]. The compound's influence on second messenger pathways varies significantly depending on concentration, receptor subtype, and cellular context.

Cyclic Adenosine Monophosphate Signaling

The classical effect of alprenolol on cAMP signaling involves competitive inhibition of adenylyl cyclase activation through G-protein uncoupling [3] [4]. However, at nanomolar concentrations clinically relevant for therapeutic use, alprenolol demonstrates partial agonist activity at beta-2 adrenergic receptors, promoting spatially restricted cAMP signaling [12] [13]. This dual effect creates a complex modulation pattern where global cAMP levels may decrease while local cAMP microdomains experience selective enhancement.

Protein Kinase A Pathway Modulation

Alprenolol influences PKA signaling through spatial compartmentalization mechanisms [14] [15]. The compound affects the assembly of macromolecular signaling complexes involving A-kinase anchoring proteins (AKAPs), which determine the subcellular localization and substrate specificity of PKA [14]. Studies demonstrate that alprenolol can rapidly attenuate PKA-mediated phosphorylation of phospholamban when administered after beta-adrenergic stimulation, indicating its role in terminating ongoing PKA signaling [16].

Extracellular Signal-Regulated Kinase Activation

A unique aspect of alprenolol's second messenger modulation involves beta-arrestin-dependent ERK activation [2] [7]. Unlike classical beta-blockers, alprenolol stimulates sustained ERK phosphorylation through a G-protein-independent pathway that requires beta-arrestin scaffolding and epidermal growth factor receptor (EGFR) transactivation [2] [8]. This ERK activation pathway provides potential cardioprotective effects under conditions of catecholamine toxicity [8].

Calcium Homeostasis Effects

Alprenolol indirectly modulates calcium signaling through its effects on L-type calcium channels [12] [13]. At nanomolar concentrations, the compound promotes PKA-dependent phosphorylation and activation of voltage-gated calcium channels (CaV1.2) in neurons, leading to enhanced calcium influx [12]. This effect occurs through spatially restricted beta-2 adrenergic receptor signaling that selectively targets calcium channels without affecting other PKA substrates in the same cellular domain [13].

| Second Messenger | Effect of Alprenolol | Mechanism | Time Course | Cellular Location |

|---|---|---|---|---|

| cAMP | Decreased (antagonist) | G-protein uncoupling | Immediate | Cytoplasm |

| ERK1/2 | Increased (beta-arrestin) | Arrestin-EGFR pathway | 5-60 minutes | Cytoplasm/nucleus |

| PKA | Modulated | Spatial compartmentalization | Sustained | Local domains |

| Calcium | Indirectly affected | L-type channel effects | Rapid | Membrane channels |

| PI3K/AKT | Downstream modulation | Growth signaling | Delayed | Multiple sites |

Cellular Response Mechanisms

The cellular responses to alprenolol reflect a complex integration of multiple signaling pathways that produce both inhibitory and stimulatory effects depending on the cellular context and receptor expression profile [2] [12].

Cardiac Myocyte Responses

In cardiac myocytes, alprenolol produces negative inotropic effects through classical beta-1 adrenergic receptor antagonism, reducing contractile force and heart rate [1] [17]. However, the compound simultaneously activates cytoprotective pathways through beta-arrestin-mediated signaling, which may contribute to the long-term benefits of beta-blocker therapy in heart failure [2] [8]. The spatial organization of signaling complexes in cardiac myocytes allows alprenolol to maintain receptor localization while modulating specific effector pathways [16].

Neuronal Cell Responses

In neuronal systems, alprenolol demonstrates unique excitatory properties at clinically relevant nanomolar concentrations [12]. The compound activates beta-2 adrenergic receptors in hippocampal neurons, promoting G-protein signaling and cAMP/PKA activities without triggering G-protein coupled receptor kinase actions [12] [13]. This selective pathway activation leads to enhanced L-type calcium channel activity and increased neuronal excitability, which may explain some central nervous system effects of beta-blockers [12].

Vascular Smooth Muscle Responses

Alprenolol affects vascular smooth muscle through dual mechanisms involving both beta-2 adrenergic receptor antagonism and partial agonist activity [1]. The net effect on vascular tone depends on the balance between these opposing actions and the local expression levels of different receptor subtypes. The compound's ability to promote spatially restricted cAMP signaling may contribute to vasodilatory effects in specific vascular beds while maintaining overall beta-blocking activity [12].

Platelet Function Modulation

Long-term alprenolol treatment produces significant effects on platelet function and hemostatic mechanisms [18]. The compound reduces platelet aggregation sensitivity to adenosine diphosphate (ADP) and decreases serotonin release from platelets following exercise-induced activation [18]. These effects suggest that alprenolol may provide antithrombotic protection through mechanisms independent of its primary beta-blocking actions.

Comparative Signaling Between Receptor Subtypes

The signaling profiles of alprenolol vary dramatically between beta-adrenergic receptor subtypes, reflecting fundamental differences in receptor-effector coupling mechanisms and spatial organization [19] [15].

Beta-1 versus Beta-2 Receptor Signaling

Beta-1 and beta-2 adrenergic receptors, despite sharing high sequence homology and identical ligand-binding pocket residues, exhibit markedly different responses to alprenolol [19] [15]. Beta-1 receptors form constitutive complexes with cyclic nucleotide phosphodiesterase 4D8 (PDE4D8), which dissociate upon alprenolol binding, leading to altered local cAMP dynamics [19] [15]. In contrast, beta-2 receptors require agonist-dependent recruitment of beta-arrestin-PDE4D5 complexes, creating distinct temporal and spatial patterns of cAMP signaling [19] [15].

Differential Arrestin Recruitment

The capacity for beta-arrestin recruitment differs significantly between receptor subtypes in response to alprenolol [2] [7]. Beta-1 receptors show limited arrestin recruitment under normal conditions but demonstrate enhanced arrestin binding when exposed to alprenolol, enabling the unique EGFR transactivation pathway [2] [8]. Beta-2 receptors exhibit extensive arrestin recruitment as part of their normal signaling repertoire, making the alprenolol-induced arrestin effects less distinctive for this subtype [19].

Spatial Signaling Organization

The subcellular organization of signaling complexes varies between receptor subtypes and influences alprenolol's effects [14] [19]. Beta-1 receptors predominantly localize to sarcolemmal domains in cardiac myocytes, where they form direct interactions with effector proteins [19]. Beta-2 receptors display compartmentalized signaling patterns with restricted cAMP diffusion, even in the presence of phosphodiesterase inhibitors [20]. Alprenolol maintains these spatial distinctions while selectively modulating specific signaling branches.

Physiological Outcomes

The functional consequences of alprenolol's differential receptor subtype effects contribute to its overall pharmacological profile [19] [21]. Beta-1 receptor interactions primarily mediate cardioprotective effects through arrestin-dependent pathways while blocking excessive contractile stimulation [2] [8]. Beta-2 receptor modulation contributes to metabolic and neuroprotective effects through spatially restricted cAMP signaling that selectively targets specific effector systems [12] [13].

| Parameter | Beta-1 Receptor | Beta-2 Receptor | Alprenolol Effect Beta-1 | Alprenolol Effect Beta-2 |

|---|---|---|---|---|

| cAMP Response | Direct PDE4D8 binding | Arrestin-PDE4D5 complex | Blocks G-protein signaling | Partial agonist activity |

| PDE Interaction | Constitutive complex | Agonist-dependent | Disrupts PDE complex | Enhances arrestin-PDE |

| Arrestin Recruitment | Limited | Extensive | Promotes (unique) | Standard |

| Spatial Organization | Sarcolemmal | Compartmentalized | Maintains localization | Restricted signaling |

| Physiological Effect | Contractility | Metabolic/protective | Cardioprotective | Neuroprotective |

Evolutionary and Therapeutic Implications

The distinct signaling patterns observed with alprenolol across receptor subtypes reflect evolutionary adaptations that allow fine-tuning of physiological responses [22]. These differences have important therapeutic implications, as they enable the development of biased ligands that selectively activate beneficial signaling pathways while avoiding adverse effects [2] [12]. The unique properties of alprenolol as both a classical antagonist and a beta-arrestin-biased agonist position it as a valuable tool for understanding receptor pharmacology and developing next-generation therapeutics [2] [8].

Physical Description

XLogP3

LogP

3.1 (LogP)

2.8

Melting Point

108.0 °C

107-109°C

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AA - Beta blocking agents, non-selective

C07AA01 - Alprenolol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Other CAS

Wikipedia

Biological Half Life

Use Classification

Dates

Himori N, Ishimori T, Izumi A, Hiramatsu Y: Effects of beta-adrenoceptor blocking agents, pindolol, alprenolol and practolol on blood pressure and heart rate in conscious renal hypertensive dogs. Arch Int Pharmacodyn Ther. 1977 Jan;225(1):152-65. [PMID:15525]

Compounds from Yao, X., Parnot, C., Deupi, X., Ratnala, V.R.P., Swaminath, G., Farrens, D. & Kobilka, B. Coupling ligand structure to specific conformational switches in the beta2-andrenoceptor. Nature Chemical Biology, doi:10.1038/nchembio801. http://www.nature.com/naturechemicalbiology